molecular formula C8H7NS B13028944 4-Methylbenzo[c]isothiazole

4-Methylbenzo[c]isothiazole

Cat. No.: B13028944
M. Wt: 149.21 g/mol
InChI Key: SALUYSOAGKZVOD-UHFFFAOYSA-N
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Description

4-Methylbenzo[c]isothiazole is a heterocyclic compound that belongs to the class of isothiazoles Isothiazoles are five-membered sulfur-containing heterocycles with a nitrogen atom at the 2-position and a sulfur atom at the 1-position The presence of a methyl group at the 4-position of the benzene ring distinguishes this compound from other isothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzo[c]isothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of oxime with sulfuryl chloride in chlorobenzene at elevated temperatures, followed by methylation with dimethyl sulfate . This method yields the desired isothiazole in moderate yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzo[c]isothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the isothiazole ring to isothiazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the benzene ring and the isothiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Isothiazolines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methylbenzo[c]isothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylbenzo[c]isothiazole involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Benzo[c]isothiazole: Lacks the methyl group at the 4-position.

    4-Methylthiazole: Contains a thiazole ring instead of an isothiazole ring.

    4-Methylbenzothiazole: Contains a sulfur atom at the 1-position and a nitrogen atom at the 3-position.

Uniqueness: 4-Methylbenzo[c]isothiazole is unique due to the specific arrangement of its atoms and the presence of the methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methyl-2,1-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-3-2-4-8-7(6)5-10-9-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALUYSOAGKZVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NSC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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